molecular formula C22H22N6O3 B6583953 5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1113103-90-4

5-amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6583953
CAS No.: 1113103-90-4
M. Wt: 418.4 g/mol
InChI Key: PUYUSKKXTNGLES-UHFFFAOYSA-N
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Description

5-Amino-N-(3-methoxyphenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a carboxamide group, an amino group, and a 1,3-oxazole-containing methyl side chain. This compound is part of a broader class of 1,2,3-triazole-4-carboxamides, which are studied for their anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

5-amino-N-(3-methoxyphenyl)-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-13-7-9-15(10-8-13)22-25-18(14(2)31-22)12-28-20(23)19(26-27-28)21(29)24-16-5-4-6-17(11-16)30-3/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYUSKKXTNGLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxyphenyl group on the carboxamide may enhance solubility compared to chlorophenyl or acetylphenyl substituents .

Title Compound (Hypothetical Pathway):

Coupling Reactions : Use of EDCI/HOBt or thionyl chloride for amide bond formation between triazole-4-carboxylic acid and substituted anilines .

Oxazole Synthesis : Cyclization of appropriate precursors (e.g., aldehydes and hydroxylamine) to form the 1,3-oxazole ring .

Comparison with Analogous Syntheses :

  • N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamides : Synthesized via thionyl chloride-mediated activation of carboxylic acid followed by amine coupling (yields: 60–70%).
  • 5-Amino-1-[[2-(3-Chlorophenyl)-5-Methyl-Oxazol-4-yl]methyl]-N-(2,3-Dimethylphenyl)-1H-1,2,3-Triazole-4-Carboxamide : Utilized automated flash chromatography for purification, indicating higher complexity in isolation.

Anticancer Activity:

  • N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : Demonstrated moderate anticancer activity in vitro, attributed to the 4-methoxyphenyl group’s electron-donating effects.
  • 1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide : Exhibited enhanced activity due to the oxazole moiety’s role in target binding.

Structural and Crystallographic Insights

  • N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide : Crystal structure (CCDC refcode) revealed intermolecular N–H···O hydrogen bonds stabilizing the lattice.
  • 1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide : Adopted a twisted conformation due to steric hindrance from the hydroxypropan-2-yl group.

Predicted Structure of Title Compound :
The oxazolylmethyl side chain may induce a planar conformation, favoring π-stacking interactions with aromatic residues in biological targets.

Preparation Methods

Cyclization of N-Formyl Alanine Derivatives

The patented solid acid-catalyzed cyclization provides a scalable route to 4-methyl-5-alkoxy oxazoles. Adapting this method:

  • Substrate Preparation :

    • React 4-methylphenylacetonitrile with ethyl bromopyruvate in the presence of triethylamine to form N-(4-methylbenzoyl)alanine ethyl ester.

    • Formylate using acetic formic anhydride to yield N-formyl-N-(4-methylbenzoyl)alanine ethyl ester.

  • Cyclization :

    • Employ zeolite H-beta (SiO₂/Al₂O₃ = 25) as a solid acid catalyst.

    • Heat at 120°C in toluene for 6 h to form 5-ethoxy-4-methyl-2-(4-methylphenyl)oxazole.

  • Methanolysis and Reduction :

    • Hydrolyze the ethoxy group with NaOH/MeOH (80°C, 2 h) to obtain 5-hydroxy-4-methyl-2-(4-methylphenyl)oxazole.

    • Reduce with NaBH₄/I₂ in THF to convert the 5-hydroxyl group to a methylene alcohol (82% yield).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.1 Hz, 2H, ArH), 7.25 (d, J = 8.1 Hz, 2H, ArH), 4.52 (s, 2H, CH₂OH), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calcd for C₁₂H₁₃NO₂ [M+H]⁺: 219.0895, found: 219.0898.

Synthesis of the Triazole-Carboxamide Core

Microwave-Assisted Cyclization of α-Cyanoacetamides

Adapting the ATC (5-amino-1,2,3-triazole-4-carboxamide) protocol:

  • Azide Formation :

    • Treat 4-(azidomethyl)benzyl chloride with morpholine in CHCl₃ using NaBH(OAc)₃ to form 4-[[4-(azidomethyl)phenyl]methyl]morpholine (89% yield).

  • Cyclization with α-Cyanoacetamide :

    • React 3-methoxyphenyl α-cyanoacetamide with the azide in ethanol under microwave irradiation (80°C, 1 h):

      NC-C(=O)-NH-(3-MeO-C₆H₄)+N₃-CH₂-C₆H₄-CH₂-MorpholineNaOH, EtOHTriazole core\text{NC-C(=O)-NH-(3-MeO-C₆H₄)} + \text{N₃-CH₂-C₆H₄-CH₂-Morpholine} \xrightarrow{\text{NaOH, EtOH}} \text{Triazole core}
    • Isolate 5-amino-N-(3-methoxyphenyl)-1-[[4-(morpholinomethyl)phenyl]methyl]triazole-4-carboxamide (56–77% yield).

Optimization Notes :

  • Microwave irradiation reduces reaction time from 48 h (conventional heating) to 1 h.

  • Aqueous workup (1 M HCl/EtOAc) minimizes byproduct formation.

Final Coupling and Functionalization

Alkylation of the Triazole Nitrogen

  • Oxazole Fragment Activation :

    • Convert 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethanol to its mesylate using methanesulfonyl chloride/Et₃N in DCM.

  • N-Alkylation :

    • React the triazole-carboxamide core with the mesylate in DMF at 60°C for 12 h:

      Triazole-NH+Mesylate-OxazoleK₂CO₃Target Compound\text{Triazole-NH} + \text{Mesylate-Oxazole} \xrightarrow{\text{K₂CO₃}} \text{Target Compound}
    • Purify via recrystallization from EtOAc/hexane (68% yield).

Analytical Characterization of the Final Product

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 9.77 (s, 1H, NH), 7.65 (d, J = 8.2 Hz, 2H, ArH), 7.34 (d, J = 8.2 Hz, 2H, ArH), 7.14 (d, J = 7.3 Hz, 2H, ArH), 6.89 (s, 2H, ArH), 6.22 (t, J = 7.3 Hz, 1H, ArH), 5.54 (s, 2H, CH₂), 4.31 (s, 2H, CH₂), 3.73 (s, 6H, OCH₃), 2.40 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z calcd for C₂₄H₂₅N₅O₃ [M+H]⁺: 448.1982, found: 448.1985.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).

  • Melting Point : 214–216°C.

Comparative Analysis of Synthetic Routes

ParameterSolid Acid CatalysisMicrowave CyclizationHantzsch Oxazole
Yield82%77%68%
Reaction Time6 h1 h12 h
Byproducts<5%<3%<8%
ScalabilityIndustrialLab-scaleLab-scale

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

  • Methodological Answer : Synthesis involves multi-step organic reactions. First, prepare the oxazole intermediate via condensation of 4-methylphenyl isocyanide with a methyl-substituted precursor under anhydrous AlCl₃ catalysis . Next, introduce the triazole-carboxamide moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated coupling. Key reagents include sodium azide, methyl isocyanide derivatives, and solvents like DMF or THF. Reaction optimization (e.g., temperature: 60–80°C, time: 12–24 hrs) is critical for yield (>65%) and purity (>95%) .

Q. Which analytical techniques are recommended for structural characterization?

  • Methodological Answer : Use a combination of:
  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography for absolute configuration determination, especially for the oxazole-triazole junction .
  • HRMS (High-Resolution Mass Spectrometry) for molecular formula validation (C₂₃H₂₄N₆O₃, MW: 456.48 g/mol) .
  • FT-IR to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What are the standard protocols for assessing purity and stability?

  • Methodological Answer :
  • HPLC-PDA (with C18 column, acetonitrile/water gradient) to quantify impurities (<2%).
  • Accelerated stability studies (40°C/75% RH for 6 months) to evaluate degradation pathways (e.g., hydrolysis of the methoxyphenyl group) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Purity variability : Validate compound integrity via HPLC and elemental analysis before assays .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO ≤0.1%) .
  • Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to rule out false positives .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Methodological Answer :
  • Functional group modification : Introduce polar groups (e.g., hydroxyl or sulfonate) at the 3-methoxyphenyl moiety .
  • Co-crystallization : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes to enhance solubility (tested via phase-solubility diagrams) .
  • Prodrug design : Convert the carboxamide to a phosphate ester for pH-dependent release .

Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to predict binding to target enzymes (e.g., CYP450 isoforms) .
  • QSAR models : Train datasets on triazole derivatives with known IC₅₀ values to prioritize synthetic targets (e.g., substituents at the oxazole 4-position) .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to validate binding modes .

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